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molecular formula C9H7Cl2NO2 B8555375 1-(2,4-Dichlorophenyl)-2-nitropropene

1-(2,4-Dichlorophenyl)-2-nitropropene

Cat. No. B8555375
M. Wt: 232.06 g/mol
InChI Key: ZAQYCITZNLAPDI-UHFFFAOYSA-N
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Patent
US04020111

Procedure details

The 1-aryl-2-nitropropenes were prepared according to the procedure of Koremura, Oku, Shono and Nakanishi (6). The starting aldehydes, commercially available, were used without further purification. To prepare 1-(2,4-dichlorophenyl)-2-nitropropene, a mixture of 43.5 g (0.25 mol) of 2,4-dichlorobenzaldehyde, 18.75 g (0.25 mol) of 1-nitroethane, and 20 g of ammmonium acetate, dissolved in 100 ml of glacial acetic acid, was refluxed for two hours, and then poured onto 200 g of ice. The yellow precipitate was collected and recrystallized from absolute ethanol to give 32 g (60%) of 1-(2,4-dichlorophenyl)-2-nitropropene mp 75°; ir (KBr) 1661 (C=C), 1520 and 1319 cm-1 (NO2).
[Compound]
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.5 g
Type
reactant
Reaction Step Two
Name
1-nitroethane
Quantity
18.75 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=O.[N+:11]([CH2:14][CH3:15])([O-:13])=[O:12].C([O-])(=O)C>C(O)(=O)C>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[C:14]([N+:11]([O-:13])=[O:12])[CH3:15]

Inputs

Step One
Name
( 6 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
43.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Name
1-nitroethane
Quantity
18.75 g
Type
reactant
Smiles
[N+](=O)([O-])CC
Name
Quantity
20 g
Type
reactant
Smiles
C(C)(=O)[O-]
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting aldehydes, commercially available, were used without further purification
CUSTOM
Type
CUSTOM
Details
To prepare 1-(2,4-dichlorophenyl)-2-nitropropene
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for two hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The yellow precipitate was collected
CUSTOM
Type
CUSTOM
Details
recrystallized from absolute ethanol

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C=CC(=C1)Cl)C=C(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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